3',4'-Difluoro-3-(2-methylphenyl)propiophenone
CAS No.: 898790-11-9
Cat. No.: VC2300832
Molecular Formula: C16H14F2O
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898790-11-9 |
|---|---|
| Molecular Formula | C16H14F2O |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 |
| Standard InChI Key | PMHYNFUFHNOMLH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Properties and Structure
3',4'-Difluoro-3-(2-methylphenyl)propiophenone is characterized by a propiophenone structure featuring a phenyl group attached to a carbonyl group (ketone) and an ethyl chain. Its chemical formula is C16H14F2O with a molecular weight of 260.28 g/mol. The compound's most distinguishing characteristic is the presence of two fluorine atoms at the 3' and 4' positions on one aromatic ring, alongside a methyl group at the 2-position on the other phenyl ring.
Chemical Identifiers
The compound can be identified through various chemical notation systems as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS No. | 898790-11-9 |
| Molecular Formula | C16H14F2O |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 |
| Standard InChIKey | PMHYNFUFHNOMLH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F |
Table 1: Chemical identifiers for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone
Structural Characteristics
Synthesis Methods
Several synthetic approaches have been developed for producing 3',4'-Difluoro-3-(2-methylphenyl)propiophenone. These methods typically involve reactions that introduce the fluorine atoms and the methyl-substituted phenyl group onto the propiophenone backbone.
Friedel-Crafts Acylation
Similar to related propiophenone compounds, one potential synthetic route involves Friedel-Crafts acylation. This method employs an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. For 3',4'-Difluoro-3-(2-methylphenyl)propiophenone, this would involve reaction between a difluorinated benzoyl chloride derivative and a 2-methylphenylethyl compound.
Grignard Reactions
Another possible synthetic pathway might involve Grignard reagents, similar to the synthesis methods used for related compounds. In the case of similar propiophenones, reactions between benzaldehydes and ethyl Grignard reagents have been documented . Adapting this approach for 3',4'-Difluoro-3-(2-methylphenyl)propiophenone would require appropriate fluorinated starting materials.
Biological Activity
Research indicates that 3',4'-Difluoro-3-(2-methylphenyl)propiophenone exhibits notable biological activities, particularly in the context of medicinal chemistry.
Pharmacological Properties
The fluorinated structure enhances lipophilicity and bioavailability, making it a candidate for further investigation in drug development. The specific fluorination pattern at the 3' and 4' positions likely contributes to its unique biological profile compared to non-fluorinated analogues.
Structure-Activity Relationship
The specific structural features of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone contribute to its distinctive chemical behavior and biological activity compared to its structural analogues.
Effect of Fluorination
The presence of fluorine atoms at the 3' and 4' positions likely affects:
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Metabolic stability by blocking potential sites of oxidative metabolism
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Lipophilicity, potentially enhancing membrane permeability
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Binding affinity to target proteins through electron-withdrawing effects and hydrogen bond acceptor properties
Comparison with Related Compounds
The uniqueness of 3',4'-Difluoro-3-(2-methylphenyl)propiophenone lies in its specific fluorination pattern and methyl substitution. Related compounds such as 3-(2-Methylphenyl)-4'-thiomethylpropiophenone (with a thiomethyl group instead of fluorine atoms) and 2'-Methoxy-3-(4-methylphenyl)propiophenone (with different substitution patterns) demonstrate how subtle structural changes can significantly alter both chemical properties and biological activities.
Research Applications
Beyond its potential therapeutic applications, 3',4'-Difluoro-3-(2-methylphenyl)propiophenone serves as a valuable research tool in various scientific domains.
Medicinal Chemistry
In medicinal chemistry, this compound provides a scaffold for developing novel bioactive molecules. The fluorinated propiophenone backbone can be further modified to optimize pharmacological properties, potentially leading to new drug candidates.
Chemical Biology
The compound may serve as a probe to study specific biological pathways, particularly those involved in inflammatory responses and pain signaling, though more research is needed to fully characterize these applications.
Future Research Directions
Several avenues for future research on 3',4'-Difluoro-3-(2-methylphenyl)propiophenone appear promising and warrant further investigation.
Synthetic Optimization
Development of more efficient and sustainable synthesis methods would facilitate larger-scale production and further research into this compound's properties and applications.
Comprehensive Pharmacological Profiling
Detailed studies of the compound's pharmacokinetics, pharmacodynamics, and mechanism of action would provide valuable insights into its potential therapeutic applications.
Structure Modification
Systematic modification of the compound's structure to generate a series of derivatives could help establish more detailed structure-activity relationships and potentially yield compounds with enhanced biological activities or improved drug-like properties.
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